molecular formula C13H16O4 B11725253 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid CAS No. 58183-47-4

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

Cat. No.: B11725253
CAS No.: 58183-47-4
M. Wt: 236.26 g/mol
InChI Key: QLWJYHRZUFQUDK-UHFFFAOYSA-N
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Description

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C13H16O4 and a molecular weight of 236.27 g/mol It is a derivative of cinnamic acid, characterized by the presence of methoxy and propoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid typically involves the reaction of appropriate substituted benzaldehydes with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions, where the methoxy and propoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: (Ferulic acid)

    3-(4-methoxyphenyl)prop-2-enoic acid: (trans-Cinnamic acid)

Uniqueness

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds like ferulic acid and trans-cinnamic acid, it may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

CAS No.

58183-47-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

3-(3-methoxy-4-propoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C13H16O4/c1-3-8-17-11-6-4-10(5-7-13(14)15)9-12(11)16-2/h4-7,9H,3,8H2,1-2H3,(H,14,15)

InChI Key

QLWJYHRZUFQUDK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)O)OC

Origin of Product

United States

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